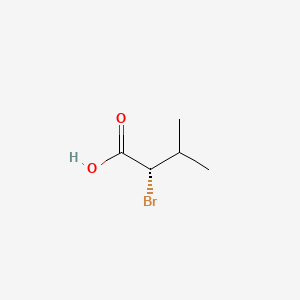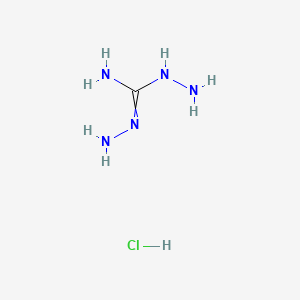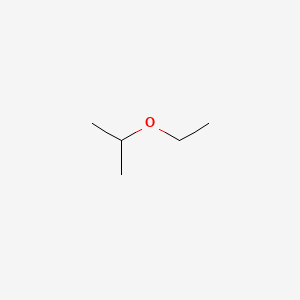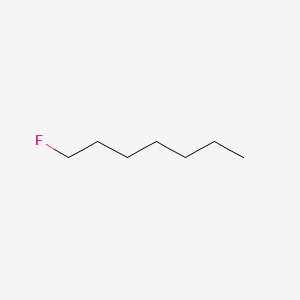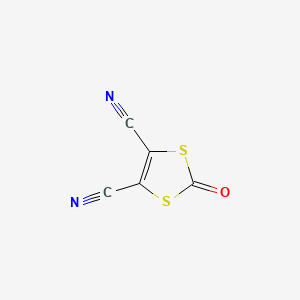
4,5-Dicyano-1,3-dithiol-2-one
Übersicht
Beschreibung
4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .
Synthesis Analysis
DDO can be prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .Molecular Structure Analysis
The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .Chemical Reactions Analysis
DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one .Physical And Chemical Properties Analysis
DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .Wissenschaftliche Forschungsanwendungen
Application in Lithium Ion Batteries
-
Specific Scientific Field: Electrochemistry, specifically in the development of lithium-ion batteries .
-
Methods of Application or Experimental Procedures: DDO is developed as a new type of additive to enhance the performance of NCM811/Li+ half cells . Electrochemical tests are conducted to evaluate the performance of the cells . The morphology of the NCM811 particles is analyzed using a scanning electron microscope (SEM) . The composition of the cathode electrolyte interphase (CEI) film formed by DDO is analyzed using X-ray photoelectron spectroscopy (XPS) .
-
Results or Outcomes: The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% DDO-containing electrolyte, while the cell with blank electrolyte is only 15.11% . The initial coulomb efficiency and rate capacity with 0.1 wt% DDO are higher than the blank one . SEM analysis shows that the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . XPS reveals that DDO prevents the decomposition of carbonate solvents and nickel element dissolution of NCM811 .
Application in Lithium Ion Batteries
-
Specific Scientific Field: Electrochemistry, specifically in the development of lithium-ion batteries .
-
Methods of Application or Experimental Procedures: DDO is developed as a new type of additive to enhance the performance of NCM811/Li+ half cells . Electrochemical tests are conducted to evaluate the performance of the cells . The morphology of the NCM811 particles is analyzed using a scanning electron microscope (SEM) . The composition of the cathode electrolyte interphase (CEI) film formed by DDO is analyzed using X-ray photoelectron spectroscopy (XPS) .
-
Results or Outcomes: The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% DDO-containing electrolyte, while the cell with blank electrolyte is only 15.11% . The initial coulomb efficiency and rate capacity with 0.1 wt% DDO are higher than the blank one . SEM analysis shows that the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . XPS reveals that DDO prevents the decomposition of carbonate solvents and nickel element dissolution of NCM811 .
Application in Lithium Ion Batteries
-
Specific Scientific Field: Electrochemistry, specifically in the development of lithium-ion batteries .
-
Methods of Application or Experimental Procedures: DDO is developed as a new type of additive to enhance the performance of NCM811/Li+ half cells . Electrochemical tests are conducted to evaluate the performance of the cells . The morphology of the NCM811 particles is analyzed using a scanning electron microscope (SEM) . The composition of the cathode electrolyte interphase (CEI) film formed by DDO is analyzed using X-ray photoelectron spectroscopy (XPS) .
-
Results or Outcomes: The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% DDO-containing electrolyte, while the cell with blank electrolyte is only 15.11% . The initial coulomb efficiency and rate capacity with 0.1 wt% DDO are higher than the blank one . SEM analysis shows that the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . XPS reveals that DDO prevents the decomposition of carbonate solvents and nickel element dissolution of NCM811 .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-1,3-dithiole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMXHRQYNWQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=O)S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239408 | |
| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dicyano-1,3-dithiol-2-one | |
CAS RN |
934-31-6 | |
| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dicyano-1,3-dithiol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/no-structure.png)
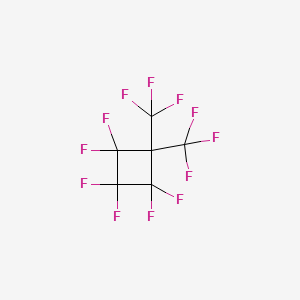
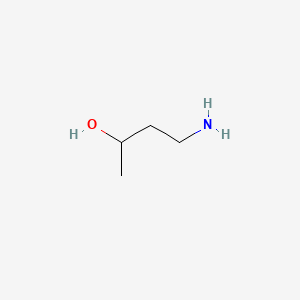
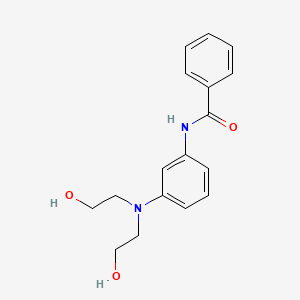
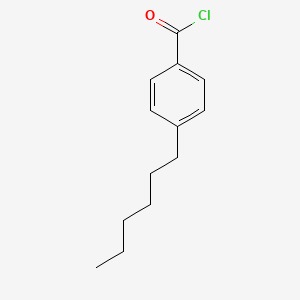
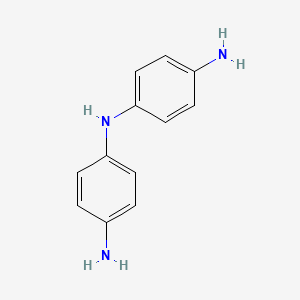
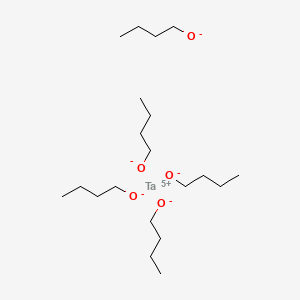
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)
